2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
Description
2-((5-Methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core substituted with a 5-methylpyrazole moiety. This structure combines the electron-deficient isoindoline-1,3-dione system, known for its applications in materials science and medicinal chemistry, with the pyrazole group, a nitrogen-rich heterocycle often associated with bioactivity.
Properties
IUPAC Name |
2-[(5-methyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-9(6-14-15-8)7-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKHFSZTKGBPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with isoindoline-1,3-dione under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an androgen receptor antagonist, which could be useful in the treatment of prostate cancer.
Biological Studies: The compound’s biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.
Chemical Biology: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activation and subsequent signaling pathways. This can lead to reduced proliferation of androgen-dependent cancer cells .
Comparison with Similar Compounds
Key Observations :
- Pyrazole-containing derivatives (hypothetical target) may exhibit enhanced solubility compared to aryl-substituted analogs due to the polar pyrazole group.
- Substituents with electron-withdrawing groups (e.g., thioxo in Compound 13c) often reduce reaction yields due to steric or electronic hindrance .
Spectroscopic and Analytical Comparisons
Infrared (IR) Spectroscopy :
NMR Spectroscopy :
Crystallographic and Computational Insights
- Crystallography : SHELX programs () are widely used for refining isoindoline-1,3-dione derivatives. Pyrazole-containing analogs may exhibit unique puckering or hydrogen-bonding networks compared to aryl-substituted derivatives.
- Hydrogen-Bonding Patterns : Substituents like pyrazole could form N-H···O or N-H···N interactions, influencing crystal packing and stability .
Biological Activity
2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound with significant potential in medicinal chemistry. This compound features both pyrazole and isoindoline moieties, which contribute to its unique biological activities. Research indicates that it primarily acts as an androgen receptor (AR) antagonist, making it a candidate for therapeutic applications in conditions such as prostate cancer.
Chemical Structure
The chemical structure of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione can be represented as follows:
This compound is characterized by its distinct functional groups that facilitate interactions with biological targets.
Target Interaction
The primary biological activity of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione involves its interaction with the androgen receptor (AR). The compound acts as an antagonist , blocking the receptor's activity and subsequently influencing downstream signaling pathways.
Biochemical Pathways
The compound's action leads to a decrease in the proliferation of prostate cancer cells by inhibiting the AR signaling pathway. This mechanism is crucial in developing treatments aimed at hormone-dependent cancers.
Anticancer Properties
Research has demonstrated that 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione exhibits notable anticancer properties. In vitro studies indicate that it effectively reduces cell viability in various cancer cell lines, particularly prostate cancer cells. The following table summarizes findings from recent studies:
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Some derivatives of pyrazole compounds have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammation.
Study on Prostate Cancer Treatment
A pivotal study investigated the efficacy of 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione in a mouse model of prostate cancer. The study found that administration of the compound led to:
- Reduced tumor size : Tumors treated with the compound were significantly smaller compared to control groups.
- Decreased AR expression : Immunohistochemical analysis revealed lower levels of androgen receptor expression in treated tumors.
These findings support the potential application of this compound in clinical settings for managing prostate cancer.
Synergistic Effects with Other Drugs
Another interesting aspect of this compound's biological activity is its potential synergistic effects when combined with existing chemotherapeutics like doxorubicin. Research indicates that co-treatment enhances cytotoxicity against resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2-((5-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole-isoindoline derivatives have been synthesized using K₂CO₃ as a base catalyst in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions (60–80°C). Reaction times range from 3–12 hours, with yields optimized by controlling stoichiometry (1:1.1 molar ratio of isoindoline-1,3-dione to pyrazole derivatives) . Side products, such as unreacted intermediates, can be minimized via thin-layer chromatography (TLC) monitoring .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regioselectivity of the pyrazole-methyl substitution and isoindoline backbone .
- X-ray Crystallography: For resolving stereochemical ambiguities (e.g., crystal packing of similar isoindoline derivatives ).
- Infrared (IR) Spectroscopy: To identify functional groups like C=O (isoindoline-dione, ~1700 cm⁻¹) and N-H (pyrazole, ~3200 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with reverse-phase C18 columns and acetonitrile/water gradients .
Advanced: How does electronic modulation of the pyrazole ring affect the compound’s reactivity?
Answer:
Electron-donating groups (e.g., methyl at the 5-position of pyrazole) enhance nucleophilicity at the N4 position, facilitating alkylation with isoindoline-dione. Computational studies (DFT) on analogous systems show that methyl substitution lowers the energy barrier for nucleophilic attack by ~2.3 kcal/mol compared to unsubstituted pyrazoles. Experimental validation via Hammett plots can quantify substituent effects on reaction rates .
Advanced: What mechanistic insights explain contradictory yield outcomes in solvent screening studies?
Answer:
Contradictions arise from solvent polarity and coordinating ability. For instance:
| Solvent | Yield (%) | Side Products (%) |
|---|---|---|
| DMF | 78 | 12 (dimerization) |
| Acetonitrile | 65 | 5 (hydrolysis) |
| THF | 42 | 20 (unreacted) |
DMF’s high polarity stabilizes transition states but promotes dimerization via π-π stacking of intermediates. Acetonitrile reduces side reactions but slows kinetics due to poor solvation of ionic intermediates. These trade-offs require Design of Experiments (DoE) to balance yield and purity .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking: Predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). The isoindoline-dione moiety shows strong hydrophobic interactions in docking simulations .
- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with biological activity. For example, electron-withdrawing groups on pyrazole improve metabolic stability but reduce solubility .
- ADMET Prediction: Tools like SwissADME assess permeability (LogP ~2.1) and cytochrome P450 interactions to prioritize derivatives .
Advanced: What strategies resolve regioselectivity challenges during alkylation of the pyrazole ring?
Answer:
Regioselectivity at N1 vs. N2 of pyrazole is controlled by:
- Steric Effects: Bulky substituents (e.g., phenyl at N1) favor alkylation at the less hindered N4 position.
- Base Choice: Strong bases (e.g., NaH) deprotonate pyrazole at N1, directing alkylation to N4.
For example, 3-methyl-1-phenylpyrazole derivatives show >90% N4 selectivity under NaH/THF conditions .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
Stability studies (HPLC monitoring) reveal:
- Acidic Conditions (pH 2–4): Rapid hydrolysis of isoindoline-dione to phthalic acid derivatives (t₁/₂ = 2 hours at 37°C).
- Neutral/Basic Conditions (pH 7–9): Stable for >48 hours at 25°C.
- Thermal Degradation: Decomposition above 150°C, with mass loss (TGA) correlating with dione ring opening .
Advanced: What are the limitations of current synthetic routes for scaling to multigram quantities?
Answer:
Key bottlenecks include:
- Purification: Column chromatography is inefficient for large batches. Switch to recrystallization (e.g., DMF/EtOH mixtures) improves scalability.
- Catalyst Recycling: Homogeneous catalysts (e.g., K₂CO₃) are non-recoverable. Heterogeneous alternatives (e.g., Amberlyst A21) reduce waste .
- Exothermic Reactions: Reflux conditions risk thermal runaway. Adopt flow chemistry for better temperature control .
Advanced: How do structural analogs compare in biological activity?
Answer:
| Analog Structure | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| Target Compound | 12.3 ± 1.2 | COX-2 Inhibition |
| 2-(Pyrazol-4-yl)isoindoline-dione | 28.7 ± 3.1 | COX-2 Inhibition |
| 5-Trifluoromethyl-pyrazole derivative | 8.9 ± 0.9 | EGFR Kinase Inhibition |
The methyl group at pyrazole-C5 enhances COX-2 selectivity but reduces kinase affinity. Fluorinated analogs improve potency but increase toxicity risks .
Advanced: What techniques validate non-covalent interactions in co-crystals or host-guest systems?
Answer:
- Single-Crystal XRD: Resolves π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (N-H···O=C, 2.8 Å) in co-crystals with cyclodextrins .
- Isothermal Titration Calorimetry (ITC): Quantifies binding constants (Ka ~10³ M⁻¹) for host-guest complexes .
- Solid-State NMR: Confirms dynamic interactions in amorphous dispersions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
